Acrylamide is a known neurotoxin and potential carcinogen found in certain foods like fried potatoes and coffee []. Acrylamide-1-13C can be used in studies to track the metabolism of acrylamide in living organisms. By analyzing the position of the Carbon-13 isotope in the metabolites, scientists can gain insights into the breakdown pathways and potential detoxification mechanisms [].
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules. Acrylamide-1-13C has a distinct mass signature due to the presence of the heavier Carbon-13 isotope. This allows researchers to easily distinguish it from unlabeled acrylamide in complex biological samples using MS techniques []. This is particularly useful when studying acrylamide exposure or investigating its interaction with other molecules.
Acrylamide-1-13C can be used as an internal standard in quantitative MS experiments. An internal standard is a known amount of a compound added to a sample before analysis. By comparing the signal intensity of the analyte (acrylamide) to the internal standard (Acrylamide-1-13C), researchers can accurately determine the concentration of the analyte in the sample, compensating for variations in sample preparation or instrument performance [].
Acrylamide-1-13C is a stable isotopic variant of acrylamide, where the carbon atom at position one is labeled with the carbon-13 isotope. Its chemical formula is C₃H₅NO, and it is characterized by a vinyl group (C=C) connected to an amide functional group (C=O with NH₂). This compound is of significant interest in both industrial applications and biological research due to its reactivity and potential toxicity.
Acrylamide-1-13C exhibits notable biological activity, primarily due to its electrophilic nature. It has been linked to:
Acrylamide-1-13C can be synthesized through several methods:
Acrylamide-1-13C has several applications:
Studies on acrylamide interactions reveal critical insights into its biological effects:
Acrylamide-1-13C shares structural similarities with other compounds in the acrylamide family. Below are some comparable compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
N,N'-Methylenebisacrylamide | Used as a cross-linker in polyacrylamide gel production. |
N,N-Diethylacrylamide | Exhibits lower reactivity compared to standard acrylamides. |
N,N-Dimethylacrylamide | Shows distinct solubility properties affecting polymerization. |
Methacrylamide | Less reactive than acrylamides due to steric hindrance from methyl groups. |
Acrylamide-1-13C's uniqueness lies in its stable isotopic labeling, which allows for precise tracking in biochemical studies while retaining the reactive properties common to its structural relatives.
Acute Toxic;Irritant;Health Hazard